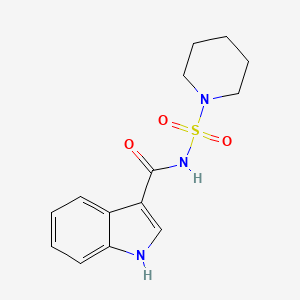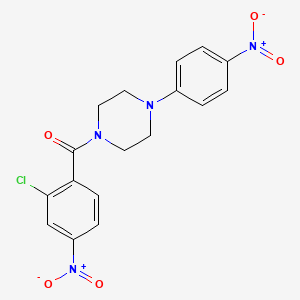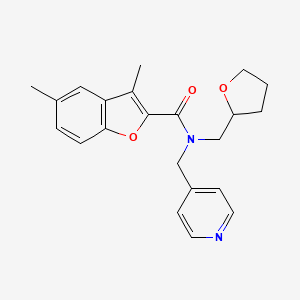
N-(1-piperidinylsulfonyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSIC is a chemical compound with the molecular formula C15H19N3O3S. It was first synthesized in 2010 by researchers at the University of California, San Francisco. PSIC has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Wirkmechanismus
PSIC exerts its effects by inhibiting the activity of a protein called Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3, PSIC can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSIC has been shown to have a range of biochemical and physiological effects. In cancer cells, PSIC inhibits cell growth and induces apoptosis (programmed cell death). In neurology, PSIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PSIC for lab experiments is its specificity for GSK-3 inhibition. This allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other cellular processes. However, PSIC has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PSIC. One area of research is the development of PSIC analogs with improved solubility and potency. Another area of research is the investigation of PSIC's effects on other cellular processes beyond GSK-3 inhibition. Additionally, PSIC's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation, warrant further investigation.
Synthesemethoden
The synthesis of PSIC involves several steps, starting with the reaction of 2-nitrobenzaldehyde with piperidine to form a nitroalkene intermediate. The nitroalkene intermediate is then reduced to a piperidine amine, which is subsequently reacted with 1H-indole-3-carboxylic acid to form PSIC. The synthesis method for PSIC is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PSIC has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, PSIC has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. PSIC has also been found to have potential therapeutic applications in neurology, where it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
Eigenschaften
IUPAC Name |
N-piperidin-1-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(12-10-15-13-7-3-2-6-11(12)13)16-21(19,20)17-8-4-1-5-9-17/h2-3,6-7,10,15H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENAYXSQAWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)
